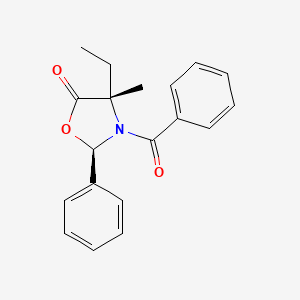

(2R,4S)-3-benzoyl-4-ethyl-4-methyl-2-phenyloxazolidin-5-one

Overview

Description

Chemical Reactions Analysis

The chemical reactions involving “(2R,4S)-3-benzoyl-4-ethyl-4-methyl-2-phenyloxazolidin-5-one” would depend on its specific structure and the conditions under which it is reacted. One study discusses the mechanism of the 1,3-dipolar rearrangement between acetonitrile oxide and (1S,2R,4S)-2-cyano-7-oxabicyclo[2.2.1]hept-5-en-2-yl acetate derivatives .Scientific Research Applications

Crystallography and Molecular Structure Analysis

(2R,4S)-3-benzoyl-4-ethyl-4-methyl-2-phenyloxazolidin-5-one has been a subject of study in crystallography and molecular structure analysis. The alkylation of a related compound, (2R,4S)-3-benzoyl-4-benzyl-2-phenyloxazolidin-5-one, was observed to proceed with high diastereoselectivity, leading to the formation of self-addition products. These products were analyzed using X-ray crystallography, contributing to understanding the mechanism of their formation (Abell, Taylor, & Oldham, 1996).

Synthesis and Characterization

The compound and its derivatives have been synthesized and characterized for various purposes. For instance, a study on the reaction of 4-methyleneoxazolidin-2-ones with peroxy acids demonstrated transformations of these compounds, aiding in proof of their structure (Nuti & Saettone, 1970). Another study focused on the design, synthesis, and molecular modelling of novel methyl[4-oxo-2-(aroylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetates, demonstrating their potential as aldose reductase inhibitors (Ali et al., 2012).

As a Source of Enantiopure Amino Acids

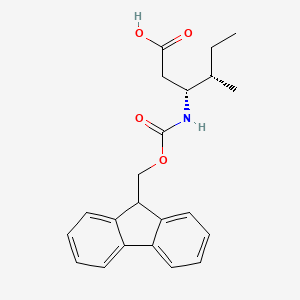

This compound has been utilized as an efficient and economical source of enantiopure α,α-dialkyl α-amino acids and α,β-dialkyl α,β-diaminopropionic acids. This application is significant in the synthesis of complex amino acids for various biochemical studies and pharmaceutical applications (Rojas‐Lima et al., 2005).

Asymmetric Synthesis

The compound plays a crucial role in asymmetric synthesis, as seen in the highly selective synthesis of 2-hydroxy fatty acid methyl esters through chiral oxazolidinone carboximides (Hwang & Erhan, 2001). Its derivatives are also instrumental in exploring weak intermolecular interaction networks, which is critical in the development of new pharmaceuticals and materials (Hattab et al., 2010).

Foldamer Synthesis

In the field of foldamer synthesis, derivatives of this compound have been used. This is exemplified in the synthesis of oligomers of trans-(4S,5R)-4-carboxybenzyl 5-methyl oxazolidin-2-one, which shows potential in the formation of ordered structures important for biomimetic materials and drug design (Lucarini & Tomasini, 2001).

Mechanism of Action

Target of Action

The compound “(2R,4S)-3-benzoyl-4-ethyl-4-methyl-2-phenyloxazolidin-5-one” is an enantiomer of ketoconazole, which is known to strongly inhibit multiple steroidogenic enzymes . These enzymes play a crucial role in the production of various steroids in the body, including cortisol .

Mode of Action

This compound interacts with its targets, the steroidogenic enzymes, by binding to their active sites and inhibiting their function . This interaction results in a decrease in the production of steroids, particularly cortisol .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the steroidogenesis pathway . By inhibiting key enzymes in this pathway, the compound disrupts the normal production of steroids. The downstream effects of this disruption can vary, but they often include a reduction in the symptoms of conditions like Cushing’s syndrome, which is characterized by an overproduction of cortisol .

Pharmacokinetics

It is known that the compound has a dose-proportional exposure and linear pharmacokinetics . It also has a greater clearance and a monophasic plasma-time curve compared to ketoconazole . These properties suggest that the compound may have a good bioavailability.

Result of Action

The primary result of the action of this compound is a reduction in the levels of cortisol in the body . This can lead to a decrease in the symptoms of conditions like Cushing’s syndrome . Additionally, due to its mechanism of action, the compound may cause hypocortisolism and decreased serum testosterone levels in both sexes .

Safety and Hazards

Future Directions

The future directions for research on “(2R,4S)-3-benzoyl-4-ethyl-4-methyl-2-phenyloxazolidin-5-one” would depend on its potential applications. For example, if it has biological activity, it could be studied for potential therapeutic uses. One study discusses the role of bacterial signaling networks in antibiotic response and resistance regulation .

properties

IUPAC Name |

(2R,4S)-3-benzoyl-4-ethyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3/c1-3-19(2)18(22)23-17(15-12-8-5-9-13-15)20(19)16(21)14-10-6-4-7-11-14/h4-13,17H,3H2,1-2H3/t17-,19+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYWWDZQRZYAPHQ-MJGOQNOKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)OC(N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]1(C(=O)O[C@@H](N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

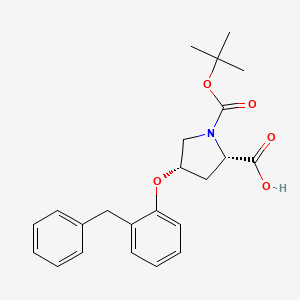

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

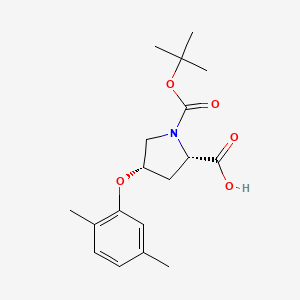

![(2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(2-methoxy-ethyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B3091217.png)

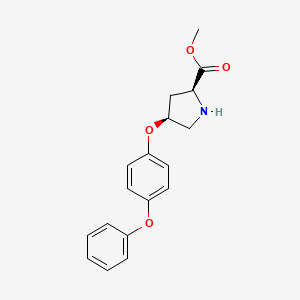

(propan-2-yl)amine](/img/structure/B3091221.png)

![Methyl (2S,4S)-4-[4-(benzyloxy)phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B3091277.png)

![2-[[2-(2,4-Dichlorophenoxy)propanoylamino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3091289.png)